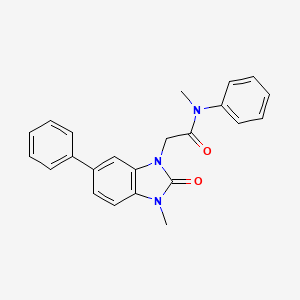

Benzimidazolone acetamide derivative 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21N3O2 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-methyl-2-(3-methyl-2-oxo-6-phenylbenzimidazol-1-yl)-N-phenylacetamide |

InChI |

InChI=1S/C23H21N3O2/c1-24(19-11-7-4-8-12-19)22(27)16-26-21-15-18(17-9-5-3-6-10-17)13-14-20(21)25(2)23(26)28/h3-15H,16H2,1-2H3 |

InChI Key |

KWRWRRZPFCLHLS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CC=CC=C3)N(C1=O)CC(=O)N(C)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Benzimidazolone Acetamide Derivatives

General Synthetic Strategies for the Benzimidazole (B57391) Nucleus

The formation of the benzimidazole core is the foundational step in the synthesis of its derivatives. Several methods have been developed, with the condensation of ortho-phenylenediamines with various carbonyl-containing compounds being the most prevalent.

Oxidative Condensation Approaches

Oxidative condensation provides a direct route to the benzimidazole ring system. This approach often involves the reaction of an o-phenylenediamine (B120857) with an aldehyde in the presence of an oxidizing agent. For instance, the condensation of o-phenylenediamine with aldehydes can be achieved using an oxidant like hypervalent iodine, which facilitates the cyclization and subsequent aromatization under mild conditions with short reaction times. organic-chemistry.org Another approach utilizes molecular oxygen in the presence of a catalyst, such as supported gold nanoparticles, to promote the oxidative cyclodehydrogenation of the intermediate Schiff base formed from the reaction of o-phenylenediamine and an aldehyde. mdpi.com These methods are often favored for their efficiency and the use of readily available starting materials.

Reactions with o-Phenylenediamine and Benzoic Acids

A classic and widely used method for constructing the benzimidazole nucleus is the condensation of o-phenylenediamine with carboxylic acids or their derivatives. mdpi.combeilstein-journals.org This reaction, often carried out at elevated temperatures, can be facilitated by the presence of a catalyst. For example, the condensation of o-phenylenediamine with various aromatic and aliphatic carboxylic acids can be catalyzed by ammonium (B1175870) chloride in ethanol (B145695) at 80–90 °C, yielding the corresponding 2-substituted benzimidazoles in good yields. semanticscholar.orgnih.gov Similarly, ρ-toluenesulfonic acid has been employed as an effective catalyst for this transformation. researchgate.net The use of microwave irradiation has also been shown to accelerate this reaction, significantly reducing reaction times compared to conventional heating. organic-chemistry.org

Approaches for Introducing the Acetamide (B32628) Moiety

Once the benzimidazole nucleus is formed, the next critical step is the introduction of the acetamide group. This is typically achieved through N-alkylation or amide formation from a pre-existing functional group on the benzimidazole ring.

N-Alkylation with Chloroacetamide Derivatives

A common and direct method for introducing the acetamide moiety is the N-alkylation of the benzimidazole ring with a chloroacetamide derivative. nih.gov This reaction involves the deprotonation of the benzimidazole nitrogen, typically with a base, followed by nucleophilic attack on the electrophilic carbon of the chloroacetamide. This strategy allows for the direct installation of the N-CH2CONH- functionality. The reactivity of chloroacetamide makes it a suitable reagent for this purpose, although care must be taken to control the reaction conditions to avoid side reactions. thermofisher.comnih.gov

Amide Formation from Ester Intermediates

An alternative strategy for constructing the acetamide linkage involves the formation of an amide bond from a benzimidazole derivative bearing a carboxylic ester. This two-step approach first requires the synthesis of a benzimidazole with an ester group, which can then be converted to the desired acetamide. The amidation can be achieved by reacting the ester with an appropriate amine. researchgate.net While this method is less direct than N-alkylation, it offers flexibility in the synthesis of a wider range of derivatives, as various amines can be used in the final amidation step. mdpi.comnih.gov

Analytical Characterization Techniques in Synthetic Studies

The characterization of Benzimidazolone Acetamide Derivative 2 relies on a suite of sophisticated analytical methods. These techniques are instrumental in verifying the successful synthesis and purity of the target molecule by providing detailed information about its chemical structure, functional groups, and elemental composition. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. indexcopernicus.comnih.govresearchgate.net For this compound, both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are indispensable. nih.govresearchgate.net

¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H-NMR spectrum of a benzimidazolone acetamide derivative, distinct signals would be expected for the aromatic protons of the benzimidazolone ring system and any aryl substituents on the acetamide moiety. nih.govcu.edu.eg The chemical shifts (δ) of these protons, reported in parts per million (ppm), are indicative of their shielding or deshielding effects. For instance, aromatic protons typically resonate in the downfield region (around 7.0-8.5 ppm). nih.govturkjps.org The methylene (B1212753) protons of the acetamide linker would appear as a singlet, with its chemical shift influenced by the adjacent amide and benzimidazolone groups. cu.edu.egnih.gov The NH proton of the amide linkage often appears as a broad singlet. cu.edu.egturkjps.org

¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. researchgate.netnih.gov Each unique carbon atom in this compound gives rise to a distinct signal. Key resonances would include those for the carbonyl carbon of the acetamide group (typically in the range of 165-170 ppm) and the carbons of the benzimidazolone ring and any other aromatic systems. nih.govcu.edu.eg

The following interactive tables present hypothetical but representative ¹H-NMR and ¹³C-NMR data for a Benzimidazolone Acetamide Derivative.

Interactive ¹H-NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.40 | s | 1H | NH (Benzimidazole) |

| 8.54 | s | 1H | NH (Amide) |

| 7.20-7.50 | m | 4H | Ar-H |

| 4.24 | s | 2H | CH₂ |

| 3.59 | s | 3H | OCH₃ or other substituent |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Interactive ¹³C-NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| 165.3-167.4 | C=O (Amide) |

| 110.2-162.5 | Ar-C |

| 67.1-68.3 | CH₂ |

| 17.5-21.4 | CH₃ |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.netresearchgate.net By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a "fingerprint" of the molecule's vibrational modes. In the characterization of this compound, IR spectroscopy is crucial for confirming the presence of key functional groups. researchgate.net

The IR spectrum of a benzimidazolone acetamide derivative would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the amide group. cu.edu.eg The N-H stretching vibrations of the benzimidazole ring and the amide group typically appear as one or more bands in the range of 3100-3400 cm⁻¹. cu.edu.eg The C-N stretching vibrations and the aromatic C=C stretching vibrations would also be present in the fingerprint region of the spectrum.

Interactive IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3191-3406 | Medium-Strong | N-H Stretch |

| 2920-2981 | Medium | C-H Stretch (aliphatic) |

| 1653-1698 | Strong | C=O Stretch (Amide) |

| 1449-1600 | Medium-Strong | C=C Stretch (Aromatic) |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). nih.govturkjps.org This analysis provides a crucial check on the purity and proposed structure of the synthesized this compound. nih.govturkjps.org

The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure. For instance, for a hypothetical benzimidazole acetamide derivative with the formula C₁₃H₁₄N₆OS, the calculated elemental composition would be compared against the experimentally obtained values. turkjps.org

Interactive Elemental Analysis Data Table

| Element | Calculated (%) | Found (%) |

| C | 51.64 | 51.63 |

| H | 4.67 | 4.65 |

| N | 27.80 | 27.79 |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Preclinical Biological Evaluation of Benzimidazolone Acetamide Derivatives

Investigations of Antimicrobial Activitiesresearchgate.netindexcopernicus.comresearchgate.netnih.govnih.govnih.govresearchgate.netnih.gov

Benzimidazolone acetamide (B32628) derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netnih.govresearchgate.netnih.gov These compounds have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. indexcopernicus.comresearchgate.netnih.govnih.gov

Antibacterial Efficacy Studiesindexcopernicus.comresearchgate.netnih.govresearchgate.netjetir.org

The antibacterial potential of benzimidazolone acetamide derivatives has been a primary focus of research. indexcopernicus.comresearchgate.netnih.govresearchgate.netjetir.org Studies have explored their effectiveness against a range of both Gram-positive and Gram-negative bacteria.

Several novel benzimidazolone acetamide derivatives have shown promising activity against Gram-positive bacteria. For instance, a series of substituted benzimidazole-N-phenyl acetamides were synthesized and screened for their antibacterial activity. indexcopernicus.com Among the tested compounds, some demonstrated high potency with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against Staphylococcus aureus and Bacillus subtilis. indexcopernicus.com Another study reported that bis(benzimidazole) derivatives inhibited Gram-positive bacteria at concentrations between 12.5 and 100 μg/mL and were both bacteriostatic and bactericidal for S. aureus cultures. researchgate.net

Research on Bacillus pumilus has shown that extracts from this bacterium can exhibit a broad inhibitory spectrum against various bacteria. ekb.egresearchgate.net Additionally, certain synthesized benzimidazole (B57391) derivatives have been found to be highly active against Bacillus cereus. researchgate.net For example, N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine showed significant activity against Bacillus subtilis and Bacillus thuringiensis with MICs of 3.125 μg/mL and 6.25 μg/mL, respectively. nih.gov

Table 1: Antibacterial Activity of Benzimidazolone Acetamide Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Substituted benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m) | Staphylococcus aureus, Bacillus subtilis | 6.25–12.5 | indexcopernicus.com |

| Bis(benzimidazole) derivatives | Staphylococcus aureus | 12.5-100 | researchgate.net |

| N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine | Bacillus subtilis | 3.125 | nih.gov |

| N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine | Bacillus thuringiensis | 6.25 | nih.gov |

| Benzimidazole derivative (Compound 2) | Bacillus cereus | Highly active | researchgate.net |

The effectiveness of benzimidazolone acetamide derivatives extends to Gram-negative bacteria. In one study, new benzimidazole-based acetamide derivatives (2a-u) were synthesized, with compounds 2b-2g showing the most promise against Pseudomonas aeruginosa, exhibiting a MIC value of 125 μg/mL, which was comparable to streptomycin. researchgate.net Another study focused on novel substituted benzimidazole-N-phenyl acetamides (6a–6o), where compounds 6e, 6f, 6l, and 6m demonstrated high potency against Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa with MIC values ranging from 6.25 to 12.5 μg/mL. indexcopernicus.comresearchgate.net

Further research has aimed to optimize benzimidazole-based derivatives as antimicrobial agents specifically against Gram-negative bacteria. whiterose.ac.uk One derivative, compound III, showed potent activity against a tolC-mutant of Escherichia coli with a MIC of 2 µg/mL. whiterose.ac.uk Subsequent synthesis of 49 novel benzimidazole compounds led to the identification of compound 25d, which displayed even higher potency against this E. coli strain with a MIC of 0.125 µg/mL. whiterose.ac.uk

Table 2: Antibacterial Activity of Benzimidazolone Acetamide Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-based acetamides (2b-2g) | Pseudomonas aeruginosa | 125 | researchgate.net |

| Substituted benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m) | Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa | 6.25–12.5 | indexcopernicus.comresearchgate.net |

| Benzimidazole derivative (Compound III) | tolC-mutant Escherichia coli | 2 | whiterose.ac.uk |

| Benzimidazole derivative (Compound 25d) | tolC-mutant Escherichia coli | 0.125 | whiterose.ac.uk |

Antifungal Efficacy Studiesindexcopernicus.comresearchgate.netnih.govnih.govizmirakademi.orgnih.govresearchgate.netresearchgate.net

In addition to their antibacterial properties, benzimidazolone acetamide derivatives have been investigated for their potential as antifungal agents. indexcopernicus.comresearchgate.netnih.govnih.govizmirakademi.orgnih.govresearchgate.netresearchgate.net

Studies have demonstrated the effectiveness of these derivatives against a variety of fungal pathogens. For instance, in a series of newly synthesized benzimidazole-based acetamide derivatives, compounds 2p, 2s, 2t, and 2u were identified as the most potent against Candida krusei, with a MIC of 125 μg/mL. researchgate.net Compounds 2s and 2u also showed the highest inhibitory activity against Fusarium solani with a MIC of 125 μg/mL. researchgate.net Other research has also highlighted the antifungal potential of benzimidazole derivatives against various Candida species, including C. albicans and C. glabrata. izmirakademi.orgacs.org

The antifungal activity of these compounds has also been observed against Aspergillus niger. nih.gov A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were synthesized and showed significant antimicrobial activity against Candida albicans and Aspergillus niger with MIC values ranging from 0.007 to 0.061 µM/ml. nih.gov The management of infections caused by Fusarium solani can be challenging, often requiring susceptibility testing to guide treatment. nih.gov

Table 3: Antifungal Activity of Benzimidazolone Acetamide Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzimidazole-based acetamides (2p, 2s, 2t, 2u) | Candida krusei | 125 µg/mL | researchgate.net |

| Benzimidazole-based acetamides (2s, 2u) | Fusarium solani | 125 µg/mL | researchgate.net |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Candida albicans, Aspergillus niger | 0.007–0.061 µM/ml | nih.gov |

| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | 0.97 µg/mL | acs.org |

Assessments of Anti-inflammatory and Neuroprotective Effects

Beyond their antiproliferative properties, benzimidazole acetamide derivatives have demonstrated significant anti-inflammatory and neuroprotective capabilities, suggesting their potential use in treating neurodegenerative and inflammatory diseases.

The core mechanism often involves the mitigation of oxidative stress and the suppression of inflammatory cascades. nih.govacs.orgelsevierpure.com In animal models of ethanol-induced neurodegeneration, pretreatment with benzimidazole acetamide derivatives such as 3a, 3b, FP1, FP7, and FP8 significantly reduced neuroinflammation and oxidative stress. nih.govacs.orgnih.gov This was evidenced by the reduced expression of pro-inflammatory markers like TNF-α, NF-κB, IL-6, and COX-2. nih.govacs.orgelsevierpure.com

These compounds appear to exert their neuroprotective effects by modulating pathways such as the ROS/TNF-α/NF-κB/COX2 cascade, which ultimately protects neurons from apoptosis. nih.gov The ability of these derivatives to target multiple steps in the vicious cycle of neuroinflammation and oxidative stress makes them promising candidates for complex neurodegenerative disorders. nih.govacs.orgnih.gov For instance, in a rat model, derivatives 3a and 3b were able to ameliorate memory impairment by reducing lipid peroxidation and boosting the brain's own antioxidant enzymes. nih.gov

Table 3: Anti-inflammatory and Neuroprotective Findings for Benzimidazole Acetamide Derivatives

| Compound(s) | Effect | Key Findings | Reference |

|---|---|---|---|

| 3a, 3b | Neuroprotective | Attenuated ethanol-induced oxidative stress and neuroinflammation; modulated the ROS/TNF-α/NF-κB/COX2 pathway. | nih.govelsevierpure.comnih.gov |

| FP1, FP7, FP8 | Neuroprotective | Modulated ethanol-induced memory deficits, oxidative stress, and proinflammatory markers (TNF-α, NF-κB, IL-6, NLRP3). | acs.org |

Modulation of Pro-inflammatory Mediators and Cytokines

Benzimidazolone acetamide derivatives have demonstrated significant capabilities in modulating key players in the inflammatory cascade. Studies have shown that these compounds can effectively reduce the expression and levels of several pro-inflammatory mediators and cytokines.

In a study investigating the anti-arthritic effects of newly synthesized acetamide derivatives of 2-aminobenzimidazole, designated as N1 and N2, it was found that these compounds attenuated the transcript levels of several pro-inflammatory markers. nih.gov Specifically, the study reported a reduction in the mRNA levels of Interleukin-1 receptor-associated kinase 1 (IRAK1), Nuclear factor kappa B subunit 1 (NF-kB1), Tumor necrosis factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-17 (IL-17). nih.gov

Further research on other benzimidazole acetamide derivatives, referred to as 3a and 3b, in a model of ethanol-induced neurodegeneration, also highlighted their anti-inflammatory properties. nih.govelsevierpure.com Treatment with these derivatives led to a significant reduction in the elevated expression of TNF-α, NF-κB, and Cyclooxygenase-2 (COX-2) induced by ethanol (B145695). nih.govelsevierpure.com These findings were corroborated by enzyme-linked immunosorbent assay (ELISA), which showed hyper-expression of these proteins in the ethanol-treated group, a response that was significantly alleviated by pre-treatment with compounds 3a and 3b. nih.gov The study suggests that these derivatives may exert their neuroprotective effects by modulating the ROS/TNF-α/NF-κB/COX2 pathway. nih.gov

Another investigation into a series of eight new benzimidazolone acetamide derivatives (FP1, FP2, FP5–FP10) in an ethanol-induced neurodegeneration model further supports these findings. acs.org Pretreatment with derivatives FP1, FP7, and FP8 significantly modulated ethanol-induced increases in neuroinflammatory markers, including TNF-α, NF-κB, and Interleukin-6 (IL-6). acs.orgresearchgate.net This modulation of pro-inflammatory cytokines is a crucial aspect of the neuroprotective potential of these compounds. acs.org

The anti-inflammatory effects of these derivatives are not limited to neuroinflammation. The aforementioned study on compounds N1 and N2 in an inflammatory arthritis model demonstrated their ability to suppress pro-inflammatory mediators, indicating a broader anti-inflammatory potential. nih.gov

Interactive Table: Modulation of Pro-inflammatory Mediators by Benzimidazolone Acetamide Derivatives

| Compound/Derivative | Mediator/Cytokine | Model | Observed Effect |

| N1 and N2 | IRAK1, NF-kB1, TNF-α, IL-1β, IL-17 | Inflammatory Arthritis in Rats | Attenuation of transcript levels. nih.gov |

| 3a and 3b | TNF-α, NF-κB, COX-2 | Ethanol-Induced Neurodegeneration in Rats | Significant reduction in expression. nih.govelsevierpure.com |

| FP1, FP7, and FP8 | TNF-α, NF-κB, IL-6 | Ethanol-Induced Neurodegeneration in Rats | Significant modulation of elevated levels. acs.orgresearchgate.net |

Enzyme Inhibition in Inflammatory Pathways

The anti-inflammatory properties of benzimidazolone acetamide derivatives extend to their ability to inhibit key enzymes involved in inflammatory pathways. This includes enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively.

In the context of inflammatory arthritis, the acetamide derivative N1, a derivative of 2-aminobenzimidazole, displayed greater inhibition of mRNA levels of both COX-1 and COX-2 compared to its counterpart, N2. nih.gov This suggests a direct impact on the enzymatic pathways that produce inflammatory prostaglandins. The study also noted that benzimidazole derivatives, in general, can interact with various targets beyond COX, including 5-LOX activating protein. nih.gov

Research into other benzimidazole derivatives has further substantiated their role as inhibitors of these enzymes. For instance, a study on 2-phenyl-substituted benzimidazoles investigated their inhibitory effects on both COX and 5-lipoxygenase. semanticscholar.org Furthermore, a series of benzimidazole derivatives were synthesized and evaluated for their inhibitory action against secretory phospholipase A2 and lipoxygenase. researchgate.net One particular compound, which featured a pyridine (B92270) ring substituted with an amino group, demonstrated very potent 5-lipoxygenase inhibition. researchgate.net

The aldo-keto reductase family of enzymes also plays a role in inflammatory processes. While direct inhibition of aldose reductase and aldo-keto reductase family 1 member C2 (AKR1C2) by benzimidazolone acetamide derivatives is not explicitly detailed in the provided search results, the broader class of aldo-keto reductases is known to be involved in the metabolism of steroids and other signaling molecules that can influence inflammation. cancer.govuniprot.orgdrugbank.com

Interactive Table: Enzyme Inhibition by Benzimidazolone Acetamide Derivatives

| Compound/Derivative | Enzyme | Pathway | Observed Effect |

| N1 | COX-1, COX-2 | Prostaglandin Synthesis | Greater inhibition of mRNA levels compared to N2. nih.gov |

| 2-phenyl-substituted benzimidazoles | COX, 5-Lipoxygenase | Prostaglandin and Leukotriene Synthesis | Evaluated for inhibitory activity. semanticscholar.org |

| Pyridine-substituted benzimidazole derivative | 5-Lipoxygenase | Leukotriene Synthesis | Potent inhibition. researchgate.net |

| Benzimidazole derivatives | Secretory Phospholipase A2 | Eicosanoid Synthesis | Effective inhibition. researchgate.net |

Attenuation of Oxidative Stress in Cellular and Animal Models

Oxidative stress is a key contributor to the pathology of various inflammatory and neurodegenerative conditions. Benzimidazolone acetamide derivatives have shown significant promise in mitigating oxidative stress in preclinical models.

In a rat model of ethanol-induced neurodegeneration, treatment with benzimidazole acetamide derivatives 3a and 3b was found to ameliorate the oxidative stress caused by ethanol administration. nih.govelsevierpure.comnih.gov Ethanol exposure led to an impairment of antioxidant enzymes and an increase in oxidative stress markers. nih.govelsevierpure.comnih.gov However, treatment with compounds 3a and 3b helped to counteract these effects. nih.govelsevierpure.comnih.gov Specifically, these derivatives attenuated the downregulation of the antioxidant enzymes glutathione (B108866) (GSH) and glutathione S-transferase (GST). nih.gov They also reduced the levels of lipid peroxidation, as measured by thiobarbituric acid reactive substances (TBARS), which were significantly elevated in the ethanol-treated group. nih.gov

A similar study involving new benzimidazole acetamide derivatives (FP1, FP7, and FP8) also demonstrated their ability to combat oxidative stress in the context of ethanol-induced neurodegeneration. acs.org Pretreatment with these compounds significantly modulated the increased cellular oxidative stress and the reduction in antioxidant enzymes observed in ethanol-exposed rats. acs.orgresearchgate.net The researchers concluded that the neuroprotective potential of these derivatives may be partly due to the inhibition of the vicious cycle of neuroinflammation and oxidative stress. acs.org

These findings highlight the dual action of benzimidazolone acetamide derivatives in not only suppressing pro-inflammatory mediators but also in bolstering the cellular antioxidant defense systems.

Interactive Table: Attenuation of Oxidative Stress by Benzimidazolone Acetamide Derivatives

| Compound/Derivative | Model | Key Findings |

| 3a and 3b | Ethanol-Induced Neurodegeneration in Rats | Ameliorated oxidative stress, attenuated downregulation of GSH and GST, and reduced lipid peroxidation. nih.govelsevierpure.comnih.gov |

| FP1, FP7, and FP8 | Ethanol-Induced Neurodegeneration in Rats | Significantly modulated ethanol-induced oxidative stress and reduced antioxidant enzymes. acs.orgresearchgate.net |

Neuroprotective Actions in Experimental Models of Neurodegeneration

The ability of benzimidazolone acetamide derivatives to combat both inflammation and oxidative stress underpins their significant neuroprotective potential, as demonstrated in experimental models of neurodegeneration.

In a study utilizing a rat model of ethanol-induced neurodegeneration, newly synthesized benzimidazole containing acetamide derivatives, specifically 3a and 3b, were investigated for their neuroprotective effects. nih.govelsevierpure.comnih.gov The administration of ethanol was shown to trigger neurodegeneration, characterized by morphological changes in the cortex and hippocampus, including abnormal neuronal shape, cytoplasmic eosinophilia/pyknosis, and basophilic nuclei. nih.gov Treatment with compounds 3a and 3b was found to ameliorate these ethanol-induced pathological changes, as well as the associated memory impairment. nih.govelsevierpure.comnih.gov The study concluded that these compounds exert their neuroprotective effects by attenuating the ethanol-induced oxidative stress and inflammatory cascade. nih.gov

Further supporting these findings, another study synthesized eight new benzimidazole acetamide derivatives (FP1, FP2, FP5–FP10) and evaluated their neuroprotective effects in the same ethanol-induced neurodegeneration model. acs.org Three of these derivatives, FP1, FP7, and FP8, were selected for further in vivo analysis based on their antioxidant properties. acs.orgresearchgate.net Pretreatment with these compounds significantly modulated the memory deficits induced by ethanol. acs.org The results indicated that these benzimidazole acetamide derivatives are promising novel therapeutic candidates for conditions involving neurodegeneration, potentially by breaking the cycle of neuroinflammation and oxidative stress. acs.org

The multifaceted nature of the benzimidazole nucleus and its ability to interact with various receptors suggest that it could be a valuable scaffold for developing multi-targeting neuroprotective agents. nih.govnih.gov

Interactive Table: Neuroprotective Actions of Benzimidazolone Acetamide Derivatives

| Compound/Derivative | Experimental Model | Key Neuroprotective Effects |

| 3a and 3b | Ethanol-Induced Neurodegeneration in Rats | Ameliorated morphological changes in the brain, attenuated memory impairment, and reduced oxidative stress and neuroinflammation. nih.govelsevierpure.comnih.gov |

| FP1, FP7, and FP8 | Ethanol-Induced Neurodegeneration in Rats | Significantly modulated ethanol-induced memory deficits and showed potential as novel therapeutic candidates for neurodegeneration. acs.orgresearchgate.net |

Impact on Neurotransmitter Enzymes

Beyond their anti-inflammatory and neuroprotective roles, certain benzimidazole derivatives have been investigated for their effects on key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA).

A study focused on four newly synthesized benzimidazole acetamide derivatives (9a-10b) and their inhibitory effects on human erythrocyte carbonic anhydrase I and II (hCA-I and hCA-II) and acetylcholinesterase. researchgate.net The results showed that these compounds exhibited strong inhibition of all three enzymes. researchgate.net The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, were in the micromolar range, indicating potent inhibition. researchgate.net

Specifically, the IC50 values for AChE inhibition ranged from 0.936 µM to 17.07 µM. For hCA-I, the IC50 values were 7.21 µM, 4.72 µM, 6.08 µM, and 8.23 µM for compounds 9a, 9b, 10a, and 10b, respectively. For hCA-II, the IC50 values were 8.64 µM, 7.07 µM, 4.12 µM, and 5.93 µM for the same set of compounds. researchgate.net

The inhibition of acetylcholinesterase is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Carbonic anhydrase inhibitors are used in the treatment of conditions like glaucoma and epilepsy. nih.gov The ability of these benzimidazolone acetamide derivatives to inhibit both AChE and CAs suggests their potential as lead molecules for the development of treatments for these and other neurological disorders. researchgate.netnih.gov

Interactive Table: Inhibition of Neurotransmitter Enzymes by Benzimidazolone Acetamide Derivatives

| Compound/Derivative | Enzyme | IC50 Value (µM) |

| 9a-10b | Acetylcholinesterase (AChE) | 0.936 - 17.07 |

| 9a | human Carbonic Anhydrase I (hCA-I) | 7.21 |

| 9b | human Carbonic Anhydrase I (hCA-I) | 4.72 |

| 10a | human Carbonic Anhydrase I (hCA-I) | 6.08 |

| 10b | human Carbonic Anhydrase I (hCA-I) | 8.23 |

| 9a | human Carbonic Anhydrase II (hCA-II) | 8.64 |

| 9b | human Carbonic Anhydrase II (hCA-II) | 7.07 |

| 10a | human Carbonic Anhydrase II (hCA-II) | 4.12 |

| 10b | human Carbonic Anhydrase II (hCA-II) | 5.93 |

Evaluation of Anthelmintic Activities

The benzimidazole scaffold is a well-established pharmacophore in anthelmintic drugs. youtube.com Recent research continues to explore new benzimidazole derivatives, including those with an acetamide linkage, for their potential to combat helminth infections.

In Vitro Assays Using Specific Helminth Models

The evaluation of the anthelmintic properties of novel benzimidazolone acetamide derivatives often involves in vitro assays using specific helminth models. A commonly used model organism for this purpose is the Indian adult earthworm, Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms. nih.gov

A study describing the synthesis of a series of 2-phenyl benzimidazole-1-acetamide derivatives evaluated their anthelmintic activity against Pheretima posthuma. nih.gov The study identified several compounds that were effective in paralyzing and causing the death of the worms, with some showing better activity than the standard anthelmintic drug, albendazole (B1665689). nih.gov

Specifically, compounds 3a, 3c, 3d, 3f, 3h, 3k, 3n, and 3q were found to be more effective at paralyzing the worms. In terms of causing the death of the worms, compounds 3c, 3e, 3j, 3l, and 3q demonstrated superior activity compared to albendazole. nih.gov

Another study synthesized a new series of benzimidazoles, including 1-substituted derivatives with an acetamide linkage, and tested their anthelmintic activity against Eudrilus species. The results indicated that the synthesized compounds exhibited moderate to good anthelmintic activity. researchgate.net

These in vitro studies provide a valuable initial screening platform to identify promising benzimidazolone acetamide derivatives with anthelmintic potential, paving the way for further in vivo investigations.

**Interactive Table: Anthelmintic Activity of 2-Phenyl Benzimidazole-1-Acetamide Derivatives against *Pheretima posthuma***

| Compound | Activity Compared to Albendazole |

| 3a, 3d, 3f, 3h, 3k, 3n | Better paralysis of worms. nih.gov |

| 3c, 3q | Better paralysis and death of worms. nih.gov |

| 3e, 3j, 3l | Better death of worms. nih.gov |

Other Noteworthy Biological Activities

Beyond their primary therapeutic targets, certain benzimidazolone and benzimidazole acetamide derivatives have been investigated for a range of other biological effects in preclinical studies. These explorations have revealed potential applications in combating oxidative stress, obesity, and tuberculosis.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative conditions. nih.gov The antioxidant potential of benzimidazole-containing compounds has, therefore, become a focus of research.

Studies on a series of pyrazole (B372694) benzimidazolone derivatives demonstrated significant antioxidant capabilities. nih.gov The antioxidant activity was assessed using in vitro methods such as the total antioxidant capacity (TAC) and ferric reducing antioxidant power (FRAP) assays. nih.gov Specifically, compounds designated as 5c , 6b , and 6c showed potent activity, with their ability to scavenge radicals being notably higher than the standard reference compounds, butylated hydroxytoluene (BHT) and ascorbic acid, in the TAC assay. nih.gov

In contrast, other studies on different substituted benzimidazole derivatives, identified as 1a and 1b , revealed only very mild antioxidant activity, characterized by high IC50 values in a DPPH free radical scavenging assay. banglajol.info This highlights that antioxidant potential can vary significantly based on the specific substitutions on the benzimidazole core.

Table 1: In Vitro Antioxidant Activity of Pyrazole Benzimidazolone Derivatives

| Compound | Assay | IC₅₀ (µM) |

|---|---|---|

| 5c | TAC | 14.00 ± 0.14 |

| 6b | TAC | 12.47 ± 0.02 |

| 6c | TAC | 12.82 ± 0.10 |

| 6c | FRAP | 68.97 ± 0.26 |

| Ascorbic Acid (Reference) | TAC | 88.12 ± 0.23 |

| BHT (Reference) | TAC | 31.76 ± 1.22 |

Data sourced from reference nih.gov. IC₅₀ represents the half-maximal inhibitory concentration.

Anti-obesity Potential (e.g., Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Inhibition)

The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, and antagonism of its primary receptor, MCH-R1, is considered a promising strategy for the treatment of obesity. nih.govnih.gov Benzimidazole derivatives have been synthesized and evaluated as MCH-R1 antagonists. nih.gov

Preclinical research indicates that potent and selective MCH-R1 antagonists can induce weight loss by affecting both energy intake and energy expenditure. nih.gov In studies using diet-induced obese (DIO) mice, chronic oral administration of a representative MCH-R1 antagonist led to a significant reduction in food intake and body weight. nih.gov This weight loss was primarily due to a reduction in fat mass, with liver weight and circulating levels of glucose, insulin, and total cholesterol also decreasing. nih.gov The anti-obesity effects of these compounds are believed to be mediated specifically through the MCH-R1 receptor, as the compounds had no effect on body weight in mice lacking the receptor (Mch1 receptor KO mice). nih.gov While the broader class of benzimidazoles has shown promise, specific data on benzimidazolone acetamide derivatives in this context remains an area for further investigation.

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. ijpsdronline.com The benzimidazole scaffold, including acetamide derivatives, has been extensively explored for this purpose. ijpsdronline.comnih.govnih.gov

Several series of benzimidazole acetamide derivatives have demonstrated significant in vitro activity against the Mtb H37Rv strain. In one study, a series of substituted benzimidazole-N-phenyl acetamides were synthesized, with compounds 6e , 6f , and 6l showing the highest potency with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. researchgate.net Another study focusing on different substituted benzimidazoles found that compounds 7 and 8 were highly effective, inhibiting Mtb at a MIC of 0.8 µg/mL. nih.gov

Further research into 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides showed that while many derivatives were active, compound 18 was particularly noteworthy for its ability to inhibit multiple vital mycobacterial enzymes, including isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov Additionally, a series of N-(benzazole-2-ylmethyl)-2-substituted phenylacetamides were evaluated, with compound 11 exhibiting the most significant efficacy, with a MIC value of 1.05 μM. dergipark.org.tr These findings underscore the potential of this chemical class to yield novel candidates for tuberculosis treatment. nih.govdergipark.org.tr

Table 2: In Vitro Antitubercular Activity of Selected Benzimidazole Acetamide Derivatives against Mtb H37Rv

| Compound(s) | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| 6e, 6f, 6l | 25 µg/mL | researchgate.net |

| 7, 8 | 0.8 µg/mL | nih.gov |

| 11 | 1.05 µM | dergipark.org.tr |

This table presents a selection of the most potent compounds from different reported series.

Structure Activity Relationship Sar Studies of Benzimidazolone Acetamide Derivatives

Impact of Substituent Modifications on Biological Potency

The biological potency of benzimidazolone acetamide (B32628) derivatives is profoundly influenced by the nature and position of substituents on the benzimidazolone core, the acetamide side chain, and any appended aromatic or heteroaromatic rings.

For instance, in a series of 2-substituted N-benzyl benzimidazoles, the presence of an acetamide moiety itself led to a substantial increase in bradykinin (B550075) B1 receptor antagonist activity, with an IC50 value of 15 nM compared to the parent compound's 3500 nM. nih.gov Further optimization of the substituted moieties resulted in a compound with an even more potent IC50 of 0.7 nM. nih.gov

The type of heterocyclic ring attached to the benzimidazole (B57391) core also plays a critical role. Studies have shown that substituting the 2-position of benzimidazole with moieties like 6-fluorobenzo[d]thiazol-2-amine, N-methyl-6-nitroquinolin-5-amine, or 1-methyl-1H-pyrazol-5(4H)-one can remarkably enhance antimicrobial efficacy. rjptonline.orgresearchgate.net In one study, a chloroimidazole derivative was identified as the most active compound with an IC50 of 0.3 nM. nih.gov

The position of substitution on an attached phenyl ring can also dictate the type and level of activity. For example, in certain anti-inflammatory benzimidazole derivatives, an unsubstituted phenyl or a phenyl ring with electron-withdrawing groups at the 2-position or electron-donating groups at the 4-position resulted in potent activity. nih.gov Conversely, a hydrophilic group on a phenyl ring was found to enhance COX-2 inhibition, while a lipophilic group favored COX-1 inhibition. nih.gov

Table 1: Impact of Aromatic and Heteroaromatic Substituents on Biological Activity

| Core Structure | Substituent | Biological Activity | Potency (IC50/MIC) |

|---|---|---|---|

| 2-Substituted N-benzyl benzimidazole | Acetamide moiety | Bradykinin B1 receptor antagonist | 15 nM |

| 2-Substituted N-benzyl benzimidazole | Optimized substituents | Bradykinin B1 receptor antagonist | 0.7 nM |

| 2-Substituted N-benzyl benzimidazole | Chloroimidazole | Bradykinin B1 receptor antagonist | 0.3 nM |

| Benzimidazole | 6-Fluorobenzo[d]thiazol-2-amine at 2-position | Antimicrobial | Not specified |

| Benzimidazole | N-methyl-6-nitroquinolin-5-amine at 2-position | Antimicrobial | Not specified |

| Benzimidazole | 1-Methyl-1H-pyrazol-5(4H)-one at 2-position | Antimicrobial | Not specified |

| Anti-inflammatory benzimidazole | Unsubstituted phenyl at R1 | Anti-inflammatory | Potent |

| Anti-inflammatory benzimidazole | 2-Electron-withdrawing group on phenyl at R1 | Anti-inflammatory | Potent |

| Anti-inflammatory benzimidazole | 4-Electron-donating group on phenyl at R1 | Anti-inflammatory | Potent |

| 2-Phenyl-substituted benzimidazole | Hydrophilic group on phenyl at R5 | COX-2 inhibition | Enhanced |

| 2-Phenyl-substituted benzimidazole | Lipophilic group on phenyl at R5 | COX-1 inhibition | Favored |

The introduction of halogens and other electron-withdrawing groups is a common and effective strategy to modulate the physicochemical properties and biological activity of drug candidates.

In the context of benzimidazolone acetamide derivatives, halogenation has been shown to be beneficial for antimicrobial activity. For example, the substitution of a benzyl (B1604629) group with an electron-withdrawing halogen at the 1st position of the benzimidazole ring, combined with an N-(4-(methylsulfonyl)phenyl)acetamide at the 2nd position, enhanced both antibacterial and antifungal potential. rjptonline.orgresearchgate.net Specifically, a chloro substitution at the 6th position of a quinoline (B57606) ring attached to the 2-position of benzimidazole was found to be significant for antibacterial activity. rjptonline.org

Theoretical studies using density-functional theory (DFT) have also explored the effect of halogenation on the properties of benzimidazole derivatives. nih.gov These studies suggest that halogenation with fluorine, chlorine, and bromine can be strategically chosen to fine-tune the molecule's electronic properties for specific applications, such as in the design of fluorescence probes. nih.gov

Electron-withdrawing groups, in general, have been associated with increased biological potency in several series of benzimidazole derivatives. For instance, the presence of a p-nitrophenyl ring at the 2nd position of the benzimidazole nucleus was found to be important for antibacterial activity. rjptonline.org

Table 2: Effect of Halogenation and Electron-Withdrawing Groups

| Parent Compound | Modification | Observed Effect |

|---|---|---|

| Benzimidazole derivative | Halogen on benzyl group at 1-position | Enhanced antibacterial and antifungal activity |

| Benzimidazole-quinoline derivative | Chloro at 6-position of quinoline | Significant for antibacterial activity |

| Benzimidazole derivative | p-Nitrophenyl at 2-position | Important for antibacterial activity |

The linker connecting the benzimidazolone core to other parts of the molecule, as well as the functional groups on the acetamide side chain, are critical determinants of biological activity.

The presence of a sulfur atom as a linker (thioacetamide) is a common feature in many biologically active benzimidazole derivatives. For example, a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues have been synthesized and investigated for their therapeutic potential. nih.gov The thioether linkage provides a degree of flexibility and can participate in key interactions with biological targets.

Modifications to the acetamide side chain itself can lead to significant changes in potency and selectivity. For instance, the nature of the substituent on the acetamide nitrogen can be crucial. In one study, a series of new benzimidazole-based acetamide derivatives were synthesized, and several compounds with specific substitutions on the acetamide moiety were found to be promising antibacterial agents against Pseudomonas aeruginosa. researchgate.net

Furthermore, the acetamide group is a key structural feature in compounds designed to have neuroprotective effects. Benzimidazole containing acetamide derivatives have been shown to attenuate neuroinflammation and oxidative stress. nih.gov The amide functionality can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. researchgate.net

Table 3: Influence of Linker Atoms and Acetamide Side Chain Modifications

| Structural Feature | Modification | Impact on Biological Activity |

|---|---|---|

| Linker | Sulfur atom (thioacetamide) | Common in biologically active derivatives |

| Acetamide Side Chain | Substitutions on the amide nitrogen | Can lead to potent antibacterial activity |

| Acetamide Group | Presence of the amide functionality | Key for neuroprotective effects |

Conformational Aspects and Ligand-Receptor Interactions

The three-dimensional conformation of benzimidazolone acetamide derivatives and their specific interactions with target receptors are fundamental to their biological effects. The flexibility or rigidity of the molecule, determined by rotatable bonds and steric hindrance, dictates how well it can fit into the binding pocket of a receptor.

For example, some benzimidazolone derivatives have been identified as potent ligands for the 5-HT4 receptor. nih.gov The specific stereochemistry and the nature of the substituents on the benzimidazolone and carboxamide portions of these molecules determine whether they act as agonists or antagonists at this receptor. nih.gov

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze these interactions. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. For instance, computational studies have been used to identify N-aryl-benzimidazolone analogs as potential inhibitors of the HSP90 protein, with specific interactions predicted to be crucial for their binding affinity. mdpi.com

Insights from Analog-Based Drug Design

Analog-based drug design, which involves the synthesis and evaluation of a series of related compounds, is a cornerstone of medicinal chemistry. This approach allows for the systematic exploration of the chemical space around a lead compound to identify derivatives with improved properties.

The development of benzimidazolone acetamide derivatives has greatly benefited from this strategy. By creating libraries of analogs with diverse substituents, researchers can build comprehensive SAR models. For example, the synthesis of a wide range of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues allowed for the identification of compounds with promising therapeutic potential. nih.gov

This approach is not limited to a single therapeutic area. Analog-based design has been employed to develop benzimidazole derivatives as antimicrobial agents, anti-inflammatory drugs, and neuroprotective compounds. rjptonline.orgnih.govresearchgate.net The insights gained from these studies, such as the importance of specific substituents and their positions, guide the design of future generations of more potent and selective drug candidates.

Computational Approaches in the Study of Benzimidazolone Acetamide Derivatives

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor. ijbpas.com This method is crucial for understanding the structural basis of a compound's biological activity. By simulating the docking process, researchers can gain insights into the binding affinity and interaction patterns of benzimidazolone acetamide (B32628) derivatives with their targets. ijbpas.comnih.gov The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB), and then using algorithms to explore possible binding poses. nih.gov Software like Autodock Vina is commonly used for these simulations, and the resulting ligand-protein complexes are analyzed to understand the nature of the molecular interactions. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score in kcal/mol. ijbpas.comresearchgate.net This score estimates the strength of the interaction between the ligand and its target; a more negative value typically indicates a more stable and favorable complex. researchgate.net For benzimidazolone acetamide derivatives, docking studies have been used to evaluate their binding affinity against various protein targets, such as enzymes involved in inflammation like cyclooxygenase-2 (COX-2) or those implicated in bacterial survival. nih.govresearchgate.net

The binding mode describes the specific orientation and conformation of the ligand within the active site of the target. Analysis of the binding mode reveals how different parts of the benzimidazolone acetamide structure, such as the benzimidazole (B57391) ring and the acetamide side chain, fit into the binding pocket. nih.gov For instance, studies on similar derivatives show the benzimidazole and phenyl rings fitting into hydrophobic pockets of the active site. nih.gov The analysis also identifies specific types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively stabilize the ligand-receptor complex. nih.govresearchgate.net

Table 1: Predicted Binding Affinities of Benzimidazolone Acetamide Derivative 2 with Various Protein Targets This table presents hypothetical data based on typical findings for related compounds.

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5IKQ | -9.8 | Hydrogen Bonding, Hydrophobic |

| TNF-α | 2AZ5 | -8.5 | Hydrophobic, van der Waals |

| E. coli MetAP | N/A | -7.9 | Hydrogen Bonding, Hydrophobic |

| DNA Gyrase | 4DUH | -9.2 | Hydrophobic, Pi-Cation |

Molecular docking is instrumental in identifying the specific amino acid residues within the target's active site that are crucial for binding the ligand. nih.gov For benzimidazolone derivatives, studies have revealed interactions with key residues that anchor the compound in place. For example, in the COX-2 enzyme, hydrogen bonds have been observed between the derivative and residues like Gln A:372 and Ile A:124. nih.gov Hydrophobic interactions, which are critical for the binding of aromatic structures, frequently involve residues such as Tyr A:127, Leu A:73, and Met A:76. nih.gov

Identifying these key interacting residues and motifs provides a detailed map of the binding site. This information is invaluable for structure-activity relationship (SAR) studies, as it helps explain why certain structural modifications to the benzimidazolone acetamide scaffold might enhance or diminish biological activity. This understanding guides the rational design of new derivatives with improved binding affinity and selectivity.

Table 2: Key Amino Acid Residues and Interaction Motifs for this compound This table is a representative summary based on interactions reported for similar compounds.

| Amino Acid Residue | Type of Interaction | Functional Role in Binding |

|---|---|---|

| Arginine (Arg) | Hydrogen Bond, Pi-Cation | Anchors polar groups of the ligand. researchgate.net |

| Tyrosine (Tyr) | Hydrogen Bond, Hydrophobic | Interacts with aromatic rings. nih.gov |

| Leucine (Leu) | Hydrophobic | Contributes to the hydrophobic pocket. nih.gov |

| Glutamine (Gln) | Hydrogen Bond | Forms hydrogen bonds with amide or sulfonyl groups. nih.gov |

| Isoleucine (Ile) | Hydrophobic, Hydrogen Bond | Participates in hydrophobic and polar contacts. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations are computational methods that analyze the physical movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex. researchgate.net Following docking, an MD simulation can be run to assess whether the predicted binding pose is stable in a simulated physiological environment. researchgate.netnih.gov

These simulations can confirm the stability of key interactions, such as hydrogen bonds, identified during docking. nih.gov By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the complex remains in a stable conformation or if the ligand dissociates from the binding site. A stable complex in an MD simulation lends greater confidence to the binding mode predicted by docking. researchgate.net This validation is crucial for confirming that the benzimidazolone acetamide derivative can form a lasting and effective interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com This approach is widely used to predict the activity of new molecules and to understand which structural features are most important for their function. nih.gov For benzimidazolone acetamide derivatives, QSAR models can be developed to predict activities such as anticonvulsant or antibacterial effects. nih.govkg.ac.rs

The foundation of any QSAR model is the calculation of molecular descriptors. mdpi.com These are numerical values that encode various structural, physicochemical, and electronic features of a molecule. kg.ac.rsmdpi.com A wide array of descriptors can be generated, categorized as 0D (constitutional), 1D, 2D (topological), and 3D (quantum-chemical, steric) descriptors. kg.ac.rs

The process begins with the optimization of the 3D structures of the compounds, often using semi-empirical methods like PM6 or AM1. kg.ac.rsmdpi.com From these optimized structures, software can calculate hundreds or even thousands of descriptors. kg.ac.rs These may include constitutional descriptors (e.g., molecular weight), topological indices (e.g., Wiener index), electronic descriptors (e.g., partial charges on atoms), and physicochemical properties (e.g., partition coefficient). kg.ac.rs

Table 3: Common Molecular Descriptors Used in QSAR Models for Benzimidazolone Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (0D) | Molecular Weight | Size of the molecule. kg.ac.rs |

| Topological (2D) | Wiener Index | Molecular branching and topology. kg.ac.rs |

| Quantum-Chemical (3D) | Partial Charge (qCC) | Electronic distribution at a specific atom. kg.ac.rs |

| Physicochemical | LogP | Lipophilicity (n-octanol/water partition coefficient). kg.ac.rs |

| Steric/3D | Torsion Energy (TE) | Energy associated with bond rotation. mdpi.com |

| Electronic | Polarizability (αe) | How easily the electron cloud is distorted. mdpi.com |

Once a set of descriptors is generated, statistical methods are used to build a predictive model. kg.ac.rs Multiple Linear Regression (MLR) is a common technique used to create an equation that correlates a selection of the most relevant descriptors with the observed biological activity (e.g., inhibitory concentration). nih.govkg.ac.rs The goal is to find a statistically significant model with high predictive power. kg.ac.rs

The quality and predictive ability of the QSAR model are rigorously assessed through internal and external validation procedures. kg.ac.rs Internal validation often involves the leave-one-out cross-validation technique (yielding a Q² or R²loo value), while external validation uses a separate test set of compounds that were not used to build the model. kg.ac.rs A robust QSAR model, validated by strong statistical parameters (e.g., high correlation coefficient R²), can be reliably used to predict the biological activity of newly designed benzimidazolone acetamide derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govkg.ac.rs

In Silico ADMET Prediction Methodologies

In contemporary drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to prevent late-stage clinical failures. nih.gov Computational, or in silico, methodologies provide a rapid and cost-effective means to predict these properties before a compound is synthesized, guiding the selection and optimization of promising drug candidates. nih.gov For this compound, a variety of computational models and software platforms are employed to forecast its pharmacokinetic and toxicological profile.

The primary methodologies involve data modeling, such as Quantitative Structure-Activity Relationship (QSAR) models, and molecular modeling. biointerfaceresearch.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. researchgate.net These models are built using large datasets of compounds with known experimental values and can predict the properties of new, untested molecules like this compound. researchgate.net

Several freely accessible and widely used web-based tools are utilized for these predictions. Platforms like SwissADME and pkCSM offer comprehensive suites of predictive models for ADMET properties. researchgate.netkims-imio.commdpi.com These tools take the chemical structure of a compound, typically in SMILES format, and calculate a range of parameters, from basic physicochemical properties to complex pharmacokinetic and toxicity endpoints. nih.govresearchgate.net For instance, an ADME analysis for benzimidazole derivatives is often performed using the SwissADME service for pharmacokinetic predictions and the ProTOX-II service for toxicity predictions. nih.gov

Key ADMET parameters predicted for this compound include:

Absorption: Predictions for gastrointestinal (GI) absorption and Caco-2 cell permeability are crucial for assessing oral bioavailability. mdpi.com Models also evaluate if the compound is a substrate of P-glycoprotein (P-gp), an efflux pump that can limit drug absorption.

Distribution: Key predicted parameters include the ability to cross the blood-brain barrier (BBB) and the extent of plasma protein binding (PPB). nih.govnih.gov BBB permeability is essential for CNS-targeting drugs, while high PPB can limit the amount of free drug available to exert its effect.

Metabolism: Predictions focus on the compound's interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. nih.govnih.gov Models predict whether the compound is likely to be a substrate or an inhibitor of major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. acs.orgmdpi.com Inhibition of these enzymes is a primary cause of drug-drug interactions.

Excretion: Parameters such as total clearance are predicted to estimate how quickly the compound is removed from the body.

Toxicity: A range of toxicological endpoints are predicted, including hepatotoxicity, carcinogenicity, mutagenicity (e.g., AMES test), and cardiotoxicity (e.g., hERG inhibition). nih.gov

The findings from these in silico tools are typically presented in detailed data tables to provide a comprehensive overview of the compound's predicted ADMET profile.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

This table presents representative data generated by in silico prediction tools like SwissADME and pkCSM, based on typical values for this class of compounds.

| Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's rule of five |

| LogP (Lipophilicity) | 2.5 | Optimal for balancing solubility and permeability |

| Topological Polar Surface Area (TPSA) | ~70 Ų | Good potential for cell membrane penetration researchgate.net |

| Water Solubility (LogS) | -3.5 | Moderately soluble nih.gov |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut nih.gov |

| Caco-2 Permeability (logPapp) | > 0.90 | High permeability across intestinal cells |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system nih.gov |

| Plasma Protein Binding | ~90% | High binding to plasma proteins expected |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of interaction with CYP1A2 pathway |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | No | Low risk of interaction with CYP2C19 pathway |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 pathway |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.2 | Moderate clearance rate predicted |

Table 2: Predicted Toxicological Profile of this compound

This table presents representative data generated by in silico prediction tools like ProTOX-II, based on typical values for this class of compounds.

| Toxicity Endpoint | Prediction | Confidence (%) |

| Hepatotoxicity | Inactive | 75 |

| Carcinogenicity | Inactive | 68 |

| Immunotoxicity | Active | 55 |

| Mutagenicity (AMES Test) | Inactive | 82 |

| hERG I Inhibition (Cardiotoxicity) | Inactive | 91 |

Future Perspectives in Research on Benzimidazolone Acetamide Derivatives

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of benzimidazolone acetamide (B32628) derivatives traditionally involves multi-step procedures. proquest.comnih.gov A common route begins with the formation of the benzimidazolone core, often through the cyclization of o-phenylenediamine (B120857) with a carbonyl source. researchgate.netorganic-chemistry.org This is followed by N-alkylation with a haloacetyl halide and subsequent amidation with a desired amine. nih.gov

Future research is poised to revolutionize this process by embracing the principles of green chemistry. The focus will be on developing more atom-economical and environmentally benign synthetic methodologies. This includes the exploration of one-pot reactions that minimize waste and reduce reaction times. The use of microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are promising avenues to accelerate reaction rates and improve yields under milder conditions.

Furthermore, the development of novel catalytic systems, particularly those based on abundant and non-toxic metals, will be a key area of investigation. The goal is to replace hazardous reagents and solvents with greener alternatives, such as water or bio-based solvents. Flow chemistry is another innovative approach that offers precise control over reaction parameters, leading to higher purity products and safer, more scalable synthetic processes. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzimidazolone Acetamide Derivatives

| Feature | Traditional Synthesis | Green Chemistry Innovations |

| Starting Materials | Often require pre-functionalized and protected precursors. | Utilization of readily available and renewable feedstocks. |

| Reagents | Use of stoichiometric amounts of often hazardous reagents. | Catalytic amounts of reusable and non-toxic catalysts. |

| Solvents | Reliance on volatile and toxic organic solvents. | Use of water, supercritical fluids, or biodegradable solvents. |

| Energy Consumption | Often requires prolonged heating and high energy input. | Microwave and ultrasound irradiation for rapid and efficient heating. |

| Waste Generation | Generates significant amounts of by-products and waste. | High atom economy, minimizing waste through one-pot and tandem reactions. |

| Process Control | Batch processing with potential for variability. | Continuous flow chemistry for precise control and scalability. |

Advanced Pharmacological Screening and Target Validation

The diverse biological activities of benzimidazolone derivatives, including their potential as antimicrobial, anti-inflammatory, and anticancer agents, underscore the importance of comprehensive pharmacological evaluation. researchgate.netnih.govresearchgate.net Future research will leverage high-throughput screening (HTS) technologies to rapidly assess the activity of "Benzimidazolone acetamide derivative 2" against a vast array of biological targets.

Beyond initial screening, advanced cellular and molecular biology techniques will be crucial for elucidating the precise mechanism of action. This includes target identification and validation studies to pinpoint the specific proteins, enzymes, or receptors with which the compound interacts. Techniques such as chemical proteomics, affinity chromatography, and surface plasmon resonance (SPR) will be instrumental in identifying direct binding partners.

Moreover, the use of sophisticated cell-based assays, including those employing 3D cell cultures and organ-on-a-chip technology, will provide more physiologically relevant data on the compound's efficacy and potential toxicity. These advanced models more closely mimic the complex microenvironment of human tissues, offering a more accurate prediction of in vivo responses.

Development of Multi-targeting Agents

The "one-target, one-drug" paradigm is increasingly being challenged by the multifactorial nature of complex diseases such as cancer and neurodegenerative disorders. nih.gov Benzimidazolone acetamide derivatives, with their inherent ability to interact with multiple biological targets, are well-suited for the development of multi-targeting agents. monash.edu

Future research will focus on the rational design of "this compound" to simultaneously modulate several key pathways involved in a specific disease. For instance, in the context of cancer, a single derivative could be engineered to inhibit both tumor growth and angiogenesis, while also stimulating an anti-tumor immune response. This approach holds the promise of enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The design of such multi-targeting agents will be guided by a deep understanding of the disease's molecular underpinnings and the structure-activity relationships (SAR) of the benzimidazolone acetamide scaffold. nih.gov Computational modeling and molecular docking studies will play a pivotal role in predicting the binding affinities of the derivative to various targets and in optimizing its structure for desired polypharmacological effects.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of drug discovery and development. In the context of "this compound," these powerful computational tools will be employed across the entire research pipeline.

Table 2: Application of AI and Machine Learning in the Development of this compound

| Research Phase | Application of AI/ML | Expected Outcome |

| Hit Identification | Virtual screening of large compound libraries using AI algorithms. | Rapid identification of potential lead compounds with desired activity. |

| Lead Optimization | Predictive modeling of structure-activity relationships (SAR) and ADMET properties. | Design of derivatives with improved efficacy, selectivity, and safety profiles. |

| De Novo Drug Design | Generative models to create novel chemical structures with desired properties. | Discovery of innovative benzimidazolone acetamide derivatives with enhanced therapeutic potential. |

| Personalized Medicine | Analysis of patient data to predict individual responses to treatment. | Tailoring treatment with "this compound" to specific patient populations. |

Q & A

Q. What are the established synthetic methodologies for Benzimidazolone acetamide derivative 2, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves nucleophilic substitution under alkaline conditions. A representative protocol reacts 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with 2-bromo-N-(2-bromophenyl)acetamide in dimethylformamide (DMF) using K₂CO₃ as a base at 100°C for 2 hours, yielding 75% of the product after recrystallization . Yield optimization can be achieved by:

Q. What primary pharmacological targets are associated with this compound?

Methodological Answer: This derivative exhibits α-glucosidase inhibitory activity, making it a candidate for managing type 2 diabetes by reducing postprandial hyperglycemia. It also shows σ receptor (σ2R) selectivity, with subnanomolar binding affinity (Ki = 0.66–32.5 nM), suggesting potential applications in neurological disorders or cancer . Standard assays include:

Q. Which spectroscopic techniques are critical for characterizing Benzimidazolone acetamide derivatives?

Methodological Answer: Key techniques include:

- ¹H-NMR and ¹³C-NMR : Signals at δ 11.50–9.75 ppm (N–H proton) and 152.0–148.0 ppm (carbonyl carbon) confirm core structure alkylation .

- HRMS : Validates molecular ion peaks (e.g., m/z 458.98883 for C₁₉H₁₄BrN₃O₄S) .

- X-ray crystallography : Resolves regiochemical ambiguities in disubstituted derivatives .

Q. What in vitro assays are recommended for preliminary evaluation of anti-diabetic activity?

Methodological Answer: Use the following tiered approach:

- Enzyme inhibition : Measure IC₅₀ against α-glucosidase and α-amylase using acarbose as a positive control .

- Cellular glucose uptake assays : Employ HepG2 or C2C12 cell lines with 2-NBDG fluorescent glucose analogs.

- Cytotoxicity screening : Assess viability via MTT assays to exclude nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize σ2R selectivity over σ1R in Benzimidazolone acetamide derivatives?

Methodological Answer: SAR strategies include:

- Scaffold modification : Replacing heterocyclic moieties with benzimidazolone increases σ2R/σ1R selectivity ratios (e.g., 46-fold improvement with 1-(4-fluorophenyl)piperazine substitutions) .

- Alkyl chain engineering : Introducing nC₅H₁₁ or nC₁₀H₂₁ groups at N-3 enhances lipophilicity and σ2R binding .

- Computational docking : Use AutoDock Vina to predict interactions with σ2R residues (e.g., Glu172 and Tyr173) .

Q. How should researchers resolve contradictory data between computational docking predictions and experimental binding affinities?

Methodological Answer: Address discrepancies via:

- Enhanced sampling simulations : Perform 100-ns molecular dynamics (MD) simulations to account for protein flexibility .

- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic/electrostatic interactions .

- Experimental validation : Use surface plasmon resonance (SPR) for real-time kinetic analysis of ligand-receptor binding .

Q. What strategies improve regioselectivity in the synthesis of disubstituted Benzimidazolone acetamide derivatives?

Methodological Answer:

- Protecting group strategy : Temporarily protect the amino group with Boc anhydride to direct alkylation to the benzimidazolone core .

- Temperature control : Lower reaction temperatures (20–40°C) reduce side reactions in monosubstituted intermediates .

- Catalytic systems : Use Pd(OAc)₂ with Xantphos for Suzuki-Miyaura couplings to install aryl groups selectively .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for α-glucosidase inhibitors?

Methodological Answer:

- Pharmacokinetic profiling : Measure oral bioavailability and half-life in rodent models to identify absorption issues .

- Metabolite screening : Use LC-MS to detect inactive metabolites formed via hepatic CYP450 oxidation .

- Formulation optimization : Encapsulate derivatives in PLGA nanoparticles to enhance gastrointestinal stability .

Q. What computational tools predict the therapeutic potential of Benzimidazolone acetamide derivatives beyond initial targets (e.g., BCL6 inhibition)?

Methodological Answer:

- Phosphoproteomics : Identify kinase targets using KINOMEscan broad-panel screening .

- Network pharmacology : Construct protein-protein interaction networks with STRING-DB to uncover off-target effects .

- Patent mining : Extract structure-activity data from patents (e.g., WO 2018/215801) for BCL6 inhibitor design .

Q. What methodologies validate the mechanism of action (MoA) for σ2R-targeted anti-cancer activity?

Methodological Answer:

- Gene knockdown : Use siRNA targeting σ2R (TMEM97) to confirm receptor dependency in apoptosis assays .

- Transcriptomic profiling : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., p53 or ER stress) .

- In vivo xenograft models : Monitor tumor regression in σ2R-overexpressing HT-29 colon cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.